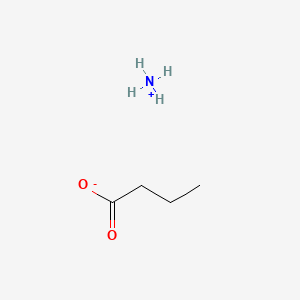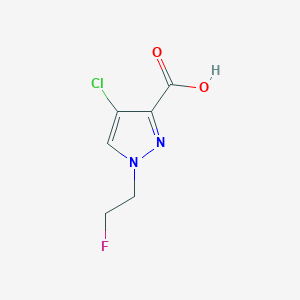![molecular formula C12H19ClN2O B3047693 [2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride CAS No. 1431965-33-1](/img/structure/B3047693.png)
[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride
Descripción general
Descripción
[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential applications in drug development and medicinal chemistry. The compound consists of a phenyl ring substituted with an amine group and a pyrrolidine ring connected via an ethoxy linker. This unique structure contributes to its diverse biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of 2-bromoethanol with pyrrolidine to form 2-(2-pyrrolidin-1-ylethoxy)ethanol.
Substitution Reaction: The next step is the substitution of the hydroxyl group with an amine group. This is achieved by reacting 2-(2-pyrrolidin-1-ylethoxy)ethanol with aniline in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity starting materials and catalysts to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with [2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride.
Pyrrole Derivatives: Pyrrole-containing compounds also exhibit similar biological activities and are used in various medicinal applications
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a phenyl ring, an amine group, and a pyrrolidine ring connected via an ethoxy linker. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in multiple fields .
Propiedades
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14;/h1-2,5-6H,3-4,7-10,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXWDFVCLFAFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-33-1 | |
| Record name | Benzenamine, 2-[2-(1-pyrrolidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one](/img/structure/B3047617.png)





![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047623.png)
![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3047624.png)
![1-Isopropyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047626.png)


